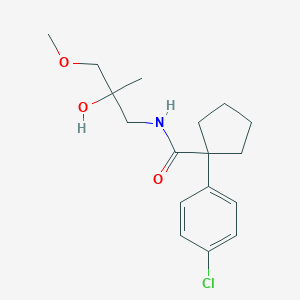
1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C17H24ClNO3 and its molecular weight is 325.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide, identified by its CAS number 1334375-12-0, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H24ClNO3
- Molecular Weight : 325.8 g/mol
- Structure : The compound features a cyclopentane core substituted with a 4-chlorophenyl group and a hydroxy-methoxy side chain, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antibacterial Activity
- Enzyme Inhibition
- Anticancer Properties
Antibacterial Activity
Studies have shown that derivatives of compounds similar to this compound possess moderate to strong antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Compounds with similar structures have demonstrated strong inhibitory activity against urease, suggesting potential applications in treating conditions like kidney stones .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antibacterial Screening :
- Enzyme Inhibition Studies :
- Anticancer Activity :
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-16(21,12-22-2)11-19-15(20)17(9-3-4-10-17)13-5-7-14(18)8-6-13/h5-8,21H,3-4,9-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXFHHBJKOAXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













